Cas no 926235-03-2 (4-(3,4-Dichlorophenyl)-2-fluorobenzoic acid)

4-(3,4-Dichlorophenyl)-2-fluorobenzoic acid is a fluorinated benzoic acid derivative featuring a dichlorophenyl substituent, which enhances its utility as a versatile intermediate in organic synthesis and pharmaceutical research. The presence of both fluorine and chlorine atoms imparts distinct electronic and steric properties, making it valuable for designing bioactive compounds or modifying molecular frameworks. Its high purity and well-defined structure ensure consistent performance in coupling reactions, metal-catalyzed transformations, or as a precursor for advanced materials. The compound’s stability under standard conditions further facilitates handling and storage. Researchers prioritize this building block for its precision in introducing halogenated aromatic motifs into target molecules.
4-(3,4-Dichlorophenyl)-2-fluorobenzoic acid structure
926235-03-2 structure
Product Name:4-(3,4-Dichlorophenyl)-2-fluorobenzoic acid
CAS No:926235-03-2
MF:C13H7Cl2FO2
MW:285.097885370255
MDL:MFCD09042237
CID:2625761
PubChem ID:16768598
Update Time:2025-11-06

4-(3,4-Dichlorophenyl)-2-fluorobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(3,4-DICHLOROPHENYL)-2-FLUOROBENZOIC ACID
    • 3',4'-dichloro-3-fluoro-1,1'-biphenyl-4-carboxylic acid
    • KM3128
    • Z425449730
    • 3',4'-Dichloro-3-fluoro[1,1'-biphenyl]-4-carboxylic acid
    • 3',4'-dichloro-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid
    • 4-(3,4-Dichlorophenyl)-2-fluorobenzoic acid
    • MDL: MFCD09042237
    • Inchi: 1S/C13H7Cl2FO2/c14-10-4-2-7(5-11(10)15)8-1-3-9(13(17)18)12(16)6-8/h1-6H,(H,17,18)
    • InChI Key: IUFAIVVWQHHJJL-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)C1C=CC(C(=O)O)=C(C=1)F)Cl

Computed Properties

  • Exact Mass: 283.9807130g/mol
  • Monoisotopic Mass: 283.9807130g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 313
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 37.3
  • XLogP3: 4.4

4-(3,4-Dichlorophenyl)-2-fluorobenzoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB329160-5 g
4-(3,4-Dichlorophenyl)-2-fluorobenzoic acid, 95%; .
926235-03-2 95%
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€1159.00 2023-04-26
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4-(3,4-Dichlorophenyl)-2-fluorobenzoic acid, 95%; .
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4-(3,4-Dichlorophenyl)-2-fluorobenzoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:926235-03-2)4-(3,4-Dichlorophenyl)-2-fluorobenzoic acid
Order Number:A1191494
Stock Status:in Stock
Quantity:5g/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:15
Price ($):555.0/191.0
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Additional information on 4-(3,4-Dichlorophenyl)-2-fluorobenzoic acid

Professional Introduction to 4-(3,4-Dichlorophenyl)-2-fluorobenzoic Acid (CAS No. 926235-03-2)

4-(3,4-Dichlorophenyl)-2-fluorobenzoic acid, identified by its CAS number 926235-03-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of benzoic acid derivatives, characterized by its unique structural features that include both fluorine and chlorine substituents on the aromatic ring. Such structural motifs are particularly valuable in medicinal chemistry due to their potential to modulate biological activity and enhance binding affinity to target enzymes and receptors.

The synthesis of 4-(3,4-Dichlorophenyl)-2-fluorobenzoic acid involves a series of well-orchestrated chemical reactions that highlight the importance of precision and control in organic synthesis. The presence of both fluoro and chloro groups introduces a level of complexity that requires careful consideration during the synthetic pathway design. Recent advancements in catalytic methods have enabled more efficient and scalable production processes for this compound, making it more accessible for further research and development.

In the realm of pharmaceutical research, 4-(3,4-Dichlorophenyl)-2-fluorobenzoic acid has been explored as a potential lead compound for various therapeutic applications. Its structural framework suggests compatibility with multiple biological targets, including enzymes and receptors involved in inflammatory responses, metabolic disorders, and neurodegenerative diseases. The fluorine atom, in particular, is known to enhance metabolic stability and binding affinity, making it a desirable feature in drug design.

Recent studies have demonstrated the compound's efficacy in preclinical models as an inhibitor of certain key enzymes. For instance, research has shown that derivatives of benzoic acid with similar structural motifs can exhibit inhibitory activity against cyclooxygenase (COX) enzymes, which are central to the production of prostaglandins involved in inflammation. The dual substitution with chlorine atoms on the phenyl ring further fine-tunes the electronic properties of the molecule, potentially improving its interaction with biological targets.

The impact of fluorine substitution on the pharmacokinetic properties of 4-(3,4-Dichlorophenyl)-2-fluorobenzoic acid has also been a subject of interest. Fluorinated compounds are often associated with improved pharmacological profiles due to their ability to enhance lipophilicity and metabolic stability. This characteristic is particularly relevant in drug development, where optimizing these properties can lead to better absorption, distribution, metabolism, excretion (ADME), and overall bioavailability.

The synthetic methodologies developed for 4-(3,4-Dichlorophenyl)-2-fluorobenzoic acid have also contributed to the broader understanding of fluorinated benzoic acid derivatives. These methods have been adapted for use in other related compounds, demonstrating their versatility and applicability in medicinal chemistry. The use of transition metal-catalyzed cross-coupling reactions has emerged as a particularly effective strategy for introducing fluorine and chlorine substituents into aromatic rings with high selectivity and yield.

Ongoing research continues to explore the therapeutic potential of 4-(3,4-Dichlorophenyl)-2-fluorobenzoic acid and its derivatives. Novel synthetic routes are being developed to improve scalability and reduce costs, while computational modeling techniques are being employed to predict biological activity and optimize molecular design. These efforts are part of a larger trend toward precision medicine, where tailored compounds are designed to target specific disease mechanisms with high specificity and efficacy.

The compound's role in drug discovery is further underscored by its potential as an intermediate in the synthesis of more complex molecules. By serving as a building block for larger scaffolds, 4-(3,4-Dichlorophenyl)-2-fluorobenzoic acid enables chemists to explore diverse chemical space efficiently. This approach is particularly valuable in academic and industrial settings where rapid screening and iteration are essential for identifying promising candidates for further development.

The future directions for research on 4-(3,4-Dichlorophenyl)-2-fluorobenzoic acid include investigating its interactions with biological targets at a molecular level. Advanced spectroscopic techniques combined with computational methods can provide insights into how the compound binds to its targets and modulates their activity. Such knowledge is crucial for designing next-generation drugs that are both more effective and have improved safety profiles.

In conclusion, 4-(3,4-Dichlorophenyl)-2-fluorobenzoic acid (CAS No. 926235-03-2) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. The combination of fluoro and chloro substituents makes it a versatile scaffold for drug discovery, while ongoing research continues to uncover new possibilities for its use in treating various diseases. As synthetic methods improve and computational tools become more sophisticated, compounds like this will play an increasingly important role in developing innovative treatments for human health.

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Amadis Chemical Company Limited
(CAS:926235-03-2)4-(3,4-Dichlorophenyl)-2-fluorobenzoic acid
A1191494
Purity:99%/99%
Quantity:5g/1g
Price ($):555.0/191.0
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